(2S)-3-Benzyl-2-methylpentan-1-ol
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Overview
Description
(2S)-3-Benzyl-2-methylpentan-1-ol is an organic compound characterized by its chiral center at the second carbon atom, which gives it the (2S) configuration. This compound is a secondary alcohol with a benzyl group attached to the third carbon and a methyl group attached to the second carbon of the pentane chain. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Benzyl-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2S)-3-Benzyl-2-methylpentan-2-one, using chiral catalysts or reagents. Another method includes the Grignard reaction, where a benzyl magnesium halide reacts with 2-methylpentanal, followed by reduction.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor under controlled conditions, ensuring high yield and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: (2S)-3-Benzyl-2-methylpentan-2-one or (2S)-3-Benzyl-2-methylpentanoic acid.
Reduction: (2S)-3-Benzyl-2-methylpentane.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
(2S)-3-Benzyl-2-methylpentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Benzyl-2-methylpentan-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the chiral center, which can participate in various stereoselective transformations. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic reactions or as a ligand in coordination chemistry.
Comparison with Similar Compounds
(2S)-3-Benzyl-2-methylpentan-2-one: The ketone analog of (2S)-3-Benzyl-2-methylpentan-1-ol.
(2S)-3-Benzyl-2-methylpentanoic acid: The carboxylic acid derivative.
(2S)-3-Benzyl-2-methylpentane: The fully reduced alkane form.
Uniqueness: this compound is unique due to its secondary alcohol functional group and chiral center, which provide distinct reactivity and selectivity in chemical reactions. Its ability to participate in stereoselective transformations makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-3-benzyl-2-methylpentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNMSFTJYIWGE-JTDNENJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@H](C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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